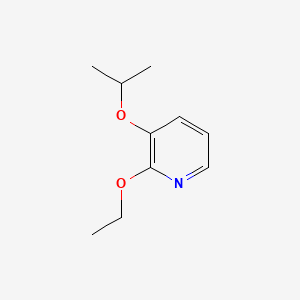

2-Ethoxy-3-isopropoxypyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

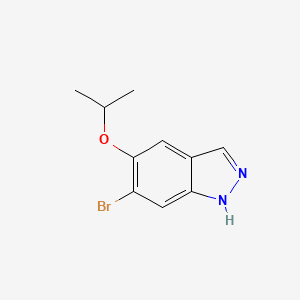

2-Ethoxy-3-isopropoxypyridine is a chemical compound with the molecular formula C10H15NO2 . It has a molecular weight of 181.23 g/mol . The IUPAC name for this compound is 2-ethoxy-3-propan-2-yloxypyridine .

Molecular Structure Analysis

The InChI code for 2-Ethoxy-3-isopropoxypyridine is1S/C10H15NO2/c1-4-12-10-9 (13-8 (2)3)6-5-7-11-10/h5-8H,4H2,1-3H3 . The Canonical SMILES for this compound is CCOC1=C (C=CC=N1)OC (C)C . Physical And Chemical Properties Analysis

2-Ethoxy-3-isopropoxypyridine has a molecular weight of 181.23 g/mol . It has a XLogP3-AA value of 2.3, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 4 rotatable bonds . Its exact mass and monoisotopic mass are 181.110278721 g/mol . The topological polar surface area is 31.4 Ų , and it has 13 heavy atoms .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Compounds akin to 2-Ethoxy-3-isopropoxypyridine have been synthesized and analyzed to understand their chemical and physical properties. For example, the synthesis of 2-ethoxy-3-hydroxy-4,6-dinitropyridine demonstrates the utility of ethoxy and isopropoxy derivatives in generating new pyridine-based compounds with potential applications in materials science and organic synthesis (Koval’chukova et al., 2009). These syntheses often involve novel routes that expand the toolkit available for chemists to design and create new molecules with specific desired properties.

Reactivity and Mechanistic Studies

The reactivity of ethoxypyridine compounds has been a subject of interest, with studies focusing on their behavior in chemical reactions. For instance, the gas-phase thermal decomposition kinetics of 2-ethoxypyridine to 2-pyridone have been analyzed using density functional methods, providing insights into the reaction mechanisms of pyridine derivatives (Márquez et al., 2012). Such studies are crucial for understanding the stability and reactivity of these compounds under different conditions, which can inform their use in synthetic applications.

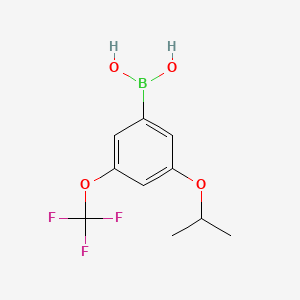

Applications in Materials Science

The development of new materials often leverages the unique properties of pyridine derivatives. For instance, 2-ethoxy-3-pyridylboronic acid has been highlighted as a versatile reagent for the synthesis of highly-functionalized 3-aryl/heteroaryl-pyridines via Suzuki cross-coupling reactions. This process underscores the potential of ethoxypyridine compounds in facilitating the creation of complex molecules for use in materials science and pharmaceuticals (Thompson et al., 2005).

Environmental and Sensory Applications

Moreover, the analytical and environmental applications of pyridine derivatives have been explored, such as in the determination of 3-alkyl-2-methoxypyrazines in musts using headspace solid-phase microextraction (SPME) followed by gas chromatography. This method, utilizing 3-isopropyl-2-ethoxypyrazine as an internal standard, highlights the role of ethoxy and isopropoxy derivatives in enhancing the sensitivity and selectivity of analytical techniques for food and environmental analysis (Sala et al., 2000).

Safety And Hazards

Propiedades

IUPAC Name |

2-ethoxy-3-propan-2-yloxypyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-4-12-10-9(13-8(2)3)6-5-7-11-10/h5-8H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRYXZQKEFVBOST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)OC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50716548 |

Source

|

| Record name | 2-Ethoxy-3-[(propan-2-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxy-3-isopropoxypyridine | |

CAS RN |

1330750-22-5 |

Source

|

| Record name | Pyridine, 2-ethoxy-3-(1-methylethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1330750-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxy-3-[(propan-2-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR,6aR)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B580885.png)

![5-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B580892.png)